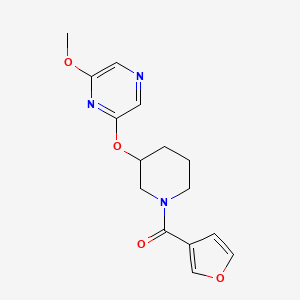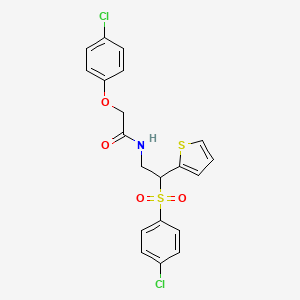
2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2NO4S2 and its molecular weight is 470.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds with potential biological activities. For example, the synthesis of N-substituted derivatives of various heterocyclic cores, including 1,3,4-oxadiazole and acetamide derivatives, has been explored for their antibacterial and anti-enzymatic potential. These studies involve detailed characterization using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR to elucidate the structures of synthesized molecules (Nafeesa, K., et al., 2017).
Antimicrobial Activity
Several studies have synthesized and evaluated acetamide derivatives bearing different heterocyclic cores for their antibacterial potentials. For instance, compounds with 1,3,4-oxadiazole and azinane cores have shown moderate inhibitory activities against various gram-negative and gram-positive bacterial strains (Iqbal, K., et al., 2017). Such research underscores the importance of synthetic organic chemistry in developing new molecules with potential as antibacterial agents.
Molecular Docking and Anticancer Activity
The application of computational tools like molecular docking analysis in conjunction with synthesis efforts helps to predict the interaction of newly synthesized compounds with biological targets. For example, certain acetamide derivatives have been synthesized and analyzed for their anticancer activity through molecular docking studies, targeting specific receptors to evaluate their potential therapeutic efficacy (Sharma, G., et al., 2018).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSSWQQLQCZEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)
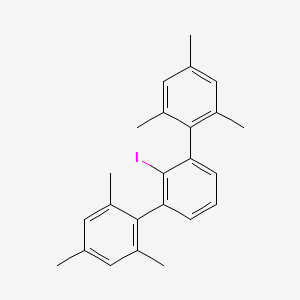
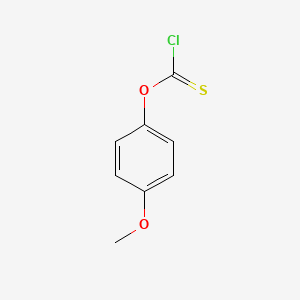
![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
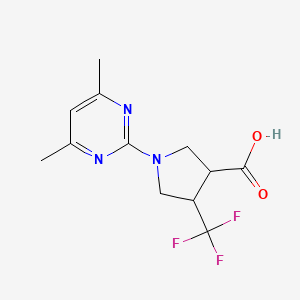
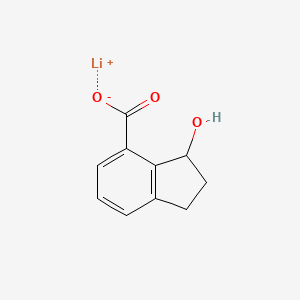
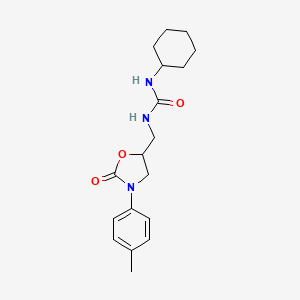
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)
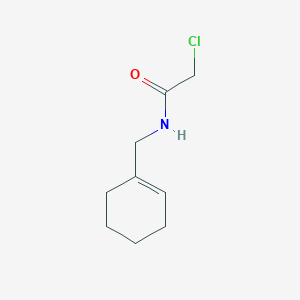
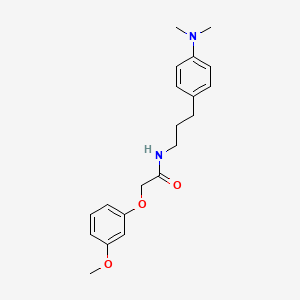
![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
